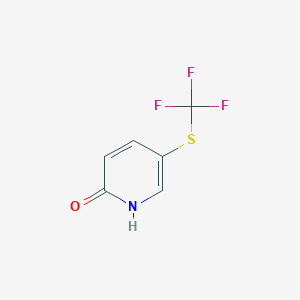

5-(Trifluoromethylthio)pyridin-2(1h)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethylsulfanyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NOS/c7-6(8,9)12-4-1-2-5(11)10-3-4/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNNLYMRUKNFBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1SC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Trifluoromethylthio Pyridin 2 1h One and Its Analogs

Transition-Metal-Catalyzed Trifluoromethylthiolation Approaches

Transition-metal catalysis offers powerful tools for the formation of carbon-sulfur bonds, enabling the introduction of the -SCF3 group with high efficiency and selectivity. Both copper and palladium catalysts have been instrumental in developing synthetic routes to trifluoromethylthiolated pyridinones.

Copper-Mediated Trifluoromethylthiolation of Halogenated Pyridinones (e.g., Iodopyridinones)

A direct and operationally simple method for the synthesis of 5-(trifluoromethylthio)pyridin-2(1H)-one involves the copper-mediated trifluoromethylthiolation of corresponding halogenated precursors, particularly iodopyridinones. nih.gov This approach has proven effective for a variety of substituted pyridinone rings.

A key reagent in the copper-mediated trifluoromethylthiolation of iodopyridinones is the (2,2′-bipyridine)copper(I) trifluoromethylthiolate complex, denoted as (bpy)CuSCF3. nih.gov This pre-formed complex serves as a stable and effective source of the "SCF3" nucleophile. The reaction typically proceeds by treating an N-substituted 5-iodopyridin-2(1H)-one with (bpy)CuSCF3 in a suitable solvent, leading to the desired this compound derivative in moderate to excellent yields. nih.gov The stability of the (bpy)CuSCF3 reagent is enhanced by the bipyridine ancillary ligand, although it requires pre-synthesis. researchgate.net An alternative and convenient approach involves the in-situ generation of the active CuSCF3 species from a copper(I) source, such as copper(I) iodide (CuI), and a trifluoromethylthiolating agent like silver trifluoromethylthiolate (AgSCF3). researchgate.net

The copper-mediated trifluoromethylthiolation of iodopyridinones exhibits a broad substrate scope, particularly with respect to the substituent on the pyridinone nitrogen atom. nih.gov The method is tolerant of a wide array of protecting groups and substituents, allowing for the synthesis of a diverse library of this compound analogs. This functional group tolerance is a significant advantage for applications in complex molecule synthesis.

The reaction accommodates various N-substituents, including alkyl, benzyl, and a range of substituted phenyl rings. Both electron-donating and electron-withdrawing groups on the N-aryl moiety are well-tolerated, demonstrating the robustness of the method. nih.gov

Table 1: Copper-Mediated Trifluoromethylthiolation of N-Substituted 5-Iodopyridin-2(1H)-ones with (bpy)CuSCF3 nih.gov

| N-Substituent (R) | Product | Yield (%) |

| Methyl | 5-(Trifluoromethylthio)-1-methylpyridin-2(1H)-one | 85 |

| Benzyl | 1-Benzyl-5-(trifluoromethylthio)pyridin-2(1H)-one | 92 |

| Phenyl | 1-Phenyl-5-(trifluoromethylthio)pyridin-2(1H)-one | 78 |

| 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-5-(trifluoromethylthio)pyridin-2(1H)-one | 81 |

| 4-Chlorophenyl | 1-(4-Chlorophenyl)-5-(trifluoromethylthio)pyridin-2(1H)-one | 75 |

| 4-Cyanophenyl | 1-(4-Cyanophenyl)-5-(trifluoromethylthio)pyridin-2(1H)-one | 70 |

| 2-Fluorophenyl | 1-(2-Fluorophenyl)-5-(trifluoromethylthio)pyridin-2(1H)-one | 72 |

This table is a representative summary based on findings reported in the synthesis of trifluoromethylthiolated pyridinones. nih.gov

Palladium-Catalyzed Ortho-Selective C-H Trifluoromethylthiolation of Nitrogen-Containing Heteroaromatics

A more atom-economical approach to the synthesis of trifluoromethylthiolated heterocycles involves the direct functionalization of a C-H bond. Palladium catalysis has been at the forefront of these developments, enabling the ortho-selective C-H trifluoromethylthiolation of nitrogen-containing heteroaromatics. While direct application to pyridin-2(1H)-one itself is less documented, the principles are well-established using other nitrogen heterocycles as directing groups.

The success of palladium-catalyzed C-H activation often hinges on the catalyst system, which includes the palladium source and the associated ligands. A common catalyst system for such transformations involves a Pd(II) source like palladium(II) acetate (B1210297) (Pd(OAc)2) or dichlorobis(acetonitrile)palladium(II) (Pd(MeCN)2Cl2). The choice of ligand is critical and can influence the efficiency and selectivity of the reaction. In some systems, ligand exchange protocols are employed to generate the most active catalyst in situ. For C-H trifluoromethylthiolation, the reaction often requires an oxidant and a source of the SCF3 group. Electrophilic trifluoromethylthiolating reagents, such as N-(trifluoromethylthio)saccharin or N-(trifluoromethylthio)phthalimide, are commonly used. researchgate.net

Regioselectivity in palladium-catalyzed C-H functionalization is typically achieved through the use of a directing group (DG), which coordinates to the palladium center and positions it in proximity to a specific C-H bond, usually at the ortho position. For substrates related to pyridinones, the nitrogen atom of a pyridine (B92270) ring itself can serve as an effective directing group. For instance, in 2-arylpyridine systems, the pyridine nitrogen directs the palladium catalyst to functionalize the ortho-C-H bond of the aryl ring.

In the context of synthesizing analogs of this compound, a strategy could involve using a pyridinone core derivatized with a directing group. The inherent nitrogen atom of a pyridyl moiety is a powerful directing group for ortho-C-H functionalization. The efficiency of this directed functionalization is tolerant of various substituents on the aromatic ring being functionalized.

Table 2: Palladium-Catalyzed Ortho-C-H Trifluoromethylthiolation of 2-Arylpyridines (as Analogs)

| Aryl Substituent (R) | Product | Yield (%) |

| H | 2-(2-((Trifluoromethyl)thio)phenyl)pyridine | 74 |

| 4-Methyl | 2-(4-Methyl-2-((trifluoromethyl)thio)phenyl)pyridine | 85 |

| 4-Bromo | 2-(4-Bromo-2-((trifluoromethyl)thio)phenyl)pyridine | 78 |

| 4-Fluoro | 2-(4-Fluoro-2-((trifluoromethyl)thio)phenyl)pyridine | 81 |

| 4-CF3 | 2-(4-(Trifluoromethyl)-2-((trifluoromethyl)thio)phenyl)pyridine | 79 |

| 3-Methyl | 2-(3-Methyl-2-((trifluoromethyl)thio)phenyl)pyridine | 63 |

This table is representative of Pd-catalyzed ortho-C-H trifluoromethylthiolation directed by a pyridine nitrogen, based on findings for analogous systems. The yields shown are for an (ethoxycarbonyl)difluoromethylthiolation reaction, which serves as a close model for trifluoromethylthiolation.

Electrophilic Trifluoromethylthiolation Protocols

Electrophilic trifluoromethylthiolation has emerged as a powerful strategy for installing the SCF3 group onto various organic molecules. These methods typically involve a reagent that delivers an electrophilic "SCF3+" equivalent to a nucleophilic substrate. Recent advancements have led to the development of protocols that enable the functionalization of pyridine and pyridinone scaffolds with high efficiency and selectivity.

Decarboxylative Trifluoromethylthiolation of Pyridylacetates

A notable advancement in this area is the decarboxylative trifluoromethylthiolation of pyridylacetates. This method provides a novel route to introduce a trifluoromethylthio group at a carbon center adjacent to a pyridine ring by leveraging a carboxylate group as a disposable directing group.

Research has demonstrated the successful decarboxylative trifluoromethylthiolation of lithium pyridylacetates using N-(trifluoromethylthio)benzenesulfonimide as the electrophilic SCF3 source. nih.govbeilstein-journals.orgnih.gov The reaction proceeds under catalyst-free conditions, affording the desired trifluoromethyl thioethers in good yields. nih.govnih.gov Initial screenings with other electrophilic reagents like N-trifluoromethylthiophthalimide were less successful. nih.gov The choice of solvent was found to be critical, with tetrahydrofuran (B95107) (THF) providing significantly better yields compared to other solvents like DMF, acetonitrile, or dioxane. nih.gov The addition of 4 Å molecular sieves (MS 4 Å) was also shown to improve the reaction's efficiency. nih.gov

The proposed mechanism suggests that the electrophilic sulfur atom of the reagent interacts with the nitrogen atom of the pyridine ring. beilstein-journals.org This interaction facilitates decarboxylation, leading to the formation of an N-trifluoromethylthio-2-alkylidene-1,2-dihydropyridine intermediate, which then isomerizes to the final product. nih.govbeilstein-journals.org

| Entry | Solvent | Additive | Yield (%) |

|---|---|---|---|

| 1 | DMF | None | 14 |

| 2 | DMF | MS 4 Å | 30 |

| 3 | NMP | MS 4 Å | 23 |

| 4 | Dioxane | MS 4 Å | 51 |

| 5 | CH3CN | MS 4 Å | 60 |

| 6 | THF | MS 4 Å | 89 |

| 7 | THF | None | 67 |

C-H Trifluoromethylthiolation of Pyridines via Dihydropyridine (B1217469) Intermediates

Direct C-H functionalization represents one of the most efficient strategies in modern organic synthesis. For pyridines, which are often challenging substrates, methods involving the transient generation of nucleophilic dihydropyridine intermediates have proven particularly effective.

A powerful strategy for the C-H functionalization of pyridines involves their temporary dearomatization into more reactive dihydropyridine intermediates. acs.org Borane (B79455) catalysts can facilitate the hydroboration of the pyridine ring to generate these nucleophilic species. acs.org For instance, borane-catalyzed reactions can produce dihydropyridines that subsequently undergo nucleophilic addition to various electrophiles. acs.org While much of the reported work focuses on C-C bond formation (alkylation), the underlying principle is applicable to C-heteroatom bond formation. acs.org The process involves three key steps:

Borane-catalyzed hydroboration: A borane catalyst activates a hydrogen source, leading to the reduction of the pyridine ring to a dihydropyridine.

Reaction with an electrophile: The generated nucleophilic dihydropyridine reacts with an electrophilic partner. In the context of this article, this would be an electrophilic trifluoromethylthiolating agent.

Oxidative Aromatization: The functionalized dihydropyridine is then re-aromatized, often through oxidation, to yield the final substituted pyridine product. acs.org

This tandem approach allows for high regioselectivity, often favoring functionalization at the C3 position of the pyridine ring, a position that can be difficult to access through other methods. acs.org

The ability to directly modify C-H bonds is particularly valuable in the context of late-stage functionalization (LSF). LSF involves introducing or modifying functional groups on a complex, often biologically active, molecule in the final stages of a synthetic sequence. This approach avoids the need to carry functional groups through a lengthy synthesis and allows for the rapid generation of analogs for structure-activity relationship studies.

The strategy of C-H trifluoromethylthiolation via borane-catalyzed dihydropyridine generation is well-suited for LSF of pyridine-containing molecules. acs.org Its mild conditions and high regioselectivity could allow for the direct installation of the SCF3 group onto complex pharmaceutical or agrochemical scaffolds without requiring pre-functionalization of the pyridine ring. This direct C-H activation approach offers a more atom- and step-economical alternative to traditional cross-coupling methods, which necessitate the prior introduction of a halide or other leaving group. acs.org

Trifluoromethylthiolation with Advanced Sulfenamide Derivatives

The development of advanced sulfenamide-based reagents has provided powerful new methods for the direct introduction of the trifluoromethylthio (SCF3) group onto various molecular scaffolds.

Acid-Promoted Direct Electrophilic Functionalization

The direct electrophilic trifluoromethylthiolation of phenol-like compounds can be achieved using N-(trifluoromethylsulfanyl)aniline in the presence of a Lewis or Brønsted acid promoter. rsc.org This method is highly regioselective. For phenols that are not substituted at the para position, the functionalization occurs exclusively at this site. rsc.org If the para position is blocked, the SCF3 group is directed to the ortho position. rsc.org

The reaction's effectiveness varies with the reactivity of the substrate. Highly reactive phenols such as catechol and pyrogallol (B1678534) react smoothly with borontrifluoride etherate as the promoter. rsc.org However, less reactive phenols necessitate the use of a stronger acid, like triflic acid, to facilitate the transformation. rsc.org This methodology has been successfully applied to complex molecules, including estrone (B1671321) and estradiol, demonstrating its utility in modifying biologically relevant scaffolds. rsc.org An interesting outcome was observed with 2-allylphenol, which, after initial trifluoromethylthiolation, underwent a subsequent addition/cyclization to form a di-trifluoromethylthio substituted dihydrobenzofuran derivative. rsc.org

Table 1: Examples of Acid-Promoted Trifluoromethylthiolation of Phenols

| Phenol Substrate | Promoter | Product |

|---|---|---|

| Phenol | BF₃·Et₂O | 4-(Trifluoromethylthio)phenol |

| p-Cresol | Triflic Acid | 4-Methyl-2-(trifluoromethylthio)phenol |

| Estrone | Triflic Acid | 2-(Trifluoromethylthio)estrone |

This table presents a selection of substrates and the resulting products from acid-promoted electrophilic trifluoromethylthiolation, illustrating the regioselectivity and functional group tolerance of the method. Data sourced from rsc.org.

Reagents Derived from Hypervalent Iodine

Hypervalent iodine reagents have become prominent as powerful electrophilic sources for transferring the trifluoromethylthio group. capes.gov.brnih.gov These reagents, often referred to as Togni or Shen reagents, provide stable and accessible platforms for trifluoromethylthiolation. capes.gov.bracs.orgresearchgate.net The general structure of these reagents features a λ³-iodane core, which enhances their stability and reactivity. acs.orgresearchgate.net The initial concept involved creating a stable trifluoromethyl λ³-iodane that could act as an electrophilic CF3 source. acs.org This was achieved by using a rigid benziodoxole framework, which increased the stability of the final compound. acs.org

The reactivity of these hypervalent iodine compounds can be modulated by altering the electronic properties of the aromatic ring system. acs.org Introducing electron-withdrawing groups is one strategy to make the iodine center more electron-deficient, thereby increasing its propensity for reduction and enhancing its reactivity as a group transfer agent. acs.org These reagents have proven versatile, reacting with a wide array of nucleophiles—including β-ketoesters, amides, and boronic acids—under mild conditions to yield the corresponding trifluoromethylthiolated products in good to excellent yields. capes.gov.brresearchgate.net While initially designed for trifluoromethylation, analogous reagents for trifluoromethylthiolation have been developed, although some initial structural assignments were later revised to be thioperoxy compounds rather than true hypervalent iodine species. mit.edu Nevertheless, these reagents effectively transfer the SCF3 group to various nucleophiles. researchgate.netmit.edu

Nucleophilic and Radical-Mediated Trifluoromethylthiolation

Beyond electrophilic methods, nucleophilic and radical-mediated strategies offer powerful and often complementary approaches for the synthesis of trifluoromethylthiolated compounds.

Generation and Reactivity of Trifluoromethanethiolate Anions

The trifluoromethanethiolate anion (CF3S⁻) is a key intermediate in nucleophilic trifluoromethylthiolation reactions. nih.gov One common method for its generation involves the reaction of (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) with elemental sulfur. nih.gov This approach provides a nucleophilic trifluoromethylthiolating reagent that can be used in oxidative cross-coupling reactions with partners like aryl boronic acids and terminal alkynes. nih.gov

Another significant source of the trifluoromethanethiolate anion is silver trifluoromethylthiolate (AgSCF3). This stable, commercially available salt can act as a nucleophilic CF3S source in reactions with suitable electrophiles. rsc.org For instance, AgSCF3 has been used in the nucleophilic trifluoromethylthiolation of bromoalkynones to produce ynonyl trifluoromethyl sulfides in high yields. rsc.org A key advantage of this specific method is that it avoids the over-addition of the trifluoromethylthiolate. rsc.org The development of reagents like (trifluoromethyl)zinc, generated from CF3I and ZnEt2, also contributes to the toolbox for generating trifluoromethyl anions and related species for nucleophilic additions. acs.org

Radical-Cyclization Pathways via Silver Trifluoromethylthiolate (AgSCF3)

Silver trifluoromethylthiolate (AgSCF3) is a versatile reagent that can also serve as a precursor to the trifluoromethylthio radical (•SCF3) under oxidative conditions. rsc.org This reactivity has been harnessed in powerful radical-cyclization cascade reactions to construct complex cyclic molecules containing the SCF3 moiety. rsc.orgresearchgate.net The general mechanism involves the oxidation of AgSCF3, often by a persulfate salt like K2S2O8, to generate the •SCF3 radical. rsc.org

This electrophilic radical readily adds to unsaturated bonds, such as those in alkenes or alkynes, initiating a cascade. rsc.orgacs.org For example, in the reaction with α,α-diaryl allylic alcohols, the addition of the •SCF3 radical to the double bond is followed by a neophyl rearrangement of an aryl group, ultimately yielding α-aryl-β-trifluoromethylthiolated ketones. rsc.org This strategy has been successfully applied to a variety of substrates, including 1,6-enynes and benzimidazole (B57391) derivatives, leading to the formation of polycyclic systems in a single step. rsc.orgacs.orgnih.gov These radical cascades are valued for their ability to rapidly build molecular complexity from simple starting materials under mild conditions. rsc.orgsioc-journal.cn

Table 2: Substrates for AgSCF3-Mediated Radical Cyclization

| Substrate Class | Key Transformation | Product Type |

|---|---|---|

| α,α-Diaryl Allylic Alcohols | Radical addition / Neophyl rearrangement | α-Aryl-β-trifluoromethylthiolated Ketones rsc.org |

| 1,6-Enynes | Radical cascade cyclization | Polycyclic Fluorene Systems acs.org |

| Benzimidazole Derivatives with Alkene Tether | Radical trifluoromethylthiolation / Cyclization | Tricyclic Imidazole Derivatives rsc.orgnih.gov |

This table showcases the diversity of molecular scaffolds that can be synthesized using radical-cyclization pathways initiated by AgSCF3. The method allows for the formation of multiple C-C and C-S bonds in a single operation.

Photocatalyzed Dual-Oxidative Trifluoromethylthio-Trifluoromethylation

A novel and powerful strategy for the difunctionalization of alkenes is the photocatalyzed dual-oxidative trifluoromethylthio-trifluoromethylation. chinesechemsoc.org This method allows for the simultaneous introduction of both a trifluoromethylthio (SCF3) and a trifluoromethyl (CF3) group across a carbon-carbon double bond. chinesechemsoc.orgnih.govrsc.org A key feature of this transformation is the use of a single, simple reagent, sodium triflinate (CF3SO2Na), as the source for both the CF3 and SCF3 moieties. chinesechemsoc.org

The reaction proceeds under mild conditions, using visible-light photocatalysis. chinesechemsoc.orgresearchgate.net The proposed mechanism involves two parallel oxidative events. The photocatalyst, upon excitation by light, generates a trifluoromethyl radical (•CF3) from the triflinate. Simultaneously, a copper promoter is thought to facilitate the formation of the trifluoromethylthiolating species. chinesechemsoc.org This dual-oxidative process enables the efficient synthesis of a variety of vicinal trifluoromethylthio-trifluoromethylated compounds. chinesechemsoc.org The methodology is noted for its operational simplicity, broad substrate scope, and excellent functional group tolerance, making it a valuable tool for late-stage functionalization. chinesechemsoc.orgresearchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-(Trifluoromethylsulfanyl)aniline |

| Boron trifluoride etherate |

| Triflic acid |

| Phenol |

| 4-(Trifluoromethylthio)phenol |

| p-Cresol |

| 4-Methyl-2-(trifluoromethylthio)phenol |

| Estrone |

| 2-(Trifluoromethylthio)estrone |

| Estradiol |

| Catechol |

| Pyrogallol |

| 2-Allylphenol |

| 2,3-Dihydro-2-((trifluoromethylthio)methyl)-7-(trifluoromethylthio)benzofuran |

| (Trifluoromethyl)trimethylsilane (TMSCF3) |

| Silver trifluoromethylthiolate (AgSCF3) |

| Bromoalkynones |

| Ynonyl trifluoromethyl sulfides |

| (Trifluoromethyl)zinc |

| α,α-Diaryl allylic alcohols |

| α-Aryl-β-trifluoromethylthiolated ketones |

| 1,6-Enynes |

| Polycyclic Fluorene Systems |

| Benzimidazole |

| Tricyclic Imidazole Derivatives |

| 2-Allyloxybenzaldehydes |

| 3-Aryldifluoromethyl-containing Chroman-4-ones |

Concurrent Introduction of -SCF3 and -CF3 Groups onto Alkenes

A novel and efficient method for the simultaneous trifluoromethylthiolation and trifluoromethylation of alkenes has been developed, utilizing sodium triflinate (CF3SO2Na) as a source for both the CF3 and SCF3 radicals. chinesechemsoc.orgresearchgate.net This photocatalyzed, dual-oxidative strategy enables the vicinal difunctionalization of a variety of alkenes under mild reaction conditions. chinesechemsoc.org The process is distinguished by its operational simplicity and its ability to tolerate a wide range of functional groups, making it a valuable tool for late-stage functionalization in medicinal and agrochemical research. chinesechemsoc.orgresearchgate.net

The reaction proceeds via a proposed radical mechanism initiated by a photocatalyst. This strategy combines two parallel oxidative events to generate the necessary trifluoromethyl and trifluoromethylthio radicals from a single, readily available reagent. chinesechemsoc.org The ability to introduce both a CF3 and an SCF3 group in a single step is highly attractive due to the profound and often complementary effects these moieties have on the physicochemical properties of organic molecules, such as lipophilicity, metabolic stability, and bioavailability. chinesechemsoc.org

The substrate scope of this transformation is broad, encompassing various styrenes and other alkenes, affording the desired vicinal trifluoromethylthio-trifluoromethylated products in moderate to good yields. researchgate.net This methodology provides a direct route to complex fluorinated compounds that would otherwise require multi-step synthetic sequences. researchgate.net

Table 1: Selected Examples of Concurrent Trifluoromethylthio-Trifluoromethylation of Alkenes Data sourced from a study on photocatalyzed dual-oxidative trifluoromethylthio-trifluoromethylation of alkenes. researchgate.net

| Alkene Substrate | Product | Yield (%) |

| 4-Bromostyrene | 1-(4-Bromophenyl)-1-(trifluoromethyl)-2-(trifluoromethylthio)ethane | 72 |

| 4-Chlorostyrene | 1-(4-Chlorophenyl)-1-(trifluoromethyl)-2-(trifluoromethylthio)ethane | 75 |

| 4-Fluorostyrene | 1-(4-Fluorophenyl)-1-(trifluoromethyl)-2-(trifluoromethylthio)ethane | 68 |

| Styrene | 1-Phenyl-1-(trifluoromethyl)-2-(trifluoromethylthio)ethane | 81 |

| 4-Methylstyrene | 1-(p-Tolyl)-1-(trifluoromethyl)-2-(trifluoromethylthio)ethane | 85 |

| 4-Methoxystyrene | 1-(4-Methoxyphenyl)-1-(trifluoromethyl)-2-(trifluoromethylthio)ethane | 91 |

| 3-Methylstyrene | 1-(m-Tolyl)-1-(trifluoromethyl)-2-(trifluoromethylthio)ethane | 78 |

| 2-Vinylnaphthalene | 1-(Naphthalen-2-yl)-1-(trifluoromethyl)-2-(trifluoromethylthio)ethane | 65 |

Catalyst Systems and Reaction Conditions

The successful concurrent introduction of trifluoromethyl and trifluoromethylthio groups onto alkenes is highly dependent on the specific catalyst system and reaction conditions employed. The photocatalyzed dual-oxidative approach utilizes a combination of a photocatalyst, a copper catalyst, an oxidant, and a reductant to facilitate the complex transformation. chinesechemsoc.org

Catalyst System:

Photocatalyst: An iridium-based complex, such as Ir[(p-Fppy)2(bpy)]PF6 or Ir(ppy)3, is employed to absorb visible light and initiate the radical process. researchgate.net

Copper Catalyst: A copper salt, for instance, copper(I) iodide (CuI), is used to promote the trifluoromethylthiolation process. chinesechemsoc.org

Reaction Conditions:

Solvent: The reaction is typically carried out in a polar aprotic solvent, with dimethylformamide (DMF) being a common choice.

Reagents: Sodium triflinate (CF3SO2Na) serves as the source for both the CF3 and SCF3 radicals. chinesechemsoc.orgresearchgate.net An oxidant, such as potassium persulfate (K2S2O8), and a reductant are also required. chinesechemsoc.org

Light Source: The reaction is irradiated with visible light, often from a blue LED lamp, to activate the photocatalyst. chinesechemsoc.org

Temperature: The transformation is generally conducted at room temperature, highlighting the mild nature of this methodology. nih.gov

The optimization of these parameters is crucial for achieving high yields and selectivity. The choice of photocatalyst and copper promoter, along with the precise stoichiometry of the reagents, directly influences the efficiency of the dual-oxidative process. chinesechemsoc.org This finely tuned system enables the controlled generation of both radical species, leading to the desired difunctionalized product.

Table 2: Key Components of the Catalyst System and Reaction Conditions

| Component | Specific Example/Condition | Role in the Reaction |

| Photocatalyst | Ir(ppy)3 | Absorbs visible light to initiate the radical cascade. researchgate.net |

| Copper Catalyst | Copper(I) iodide (CuI) | Promotes the trifluoromethylthiolation step. chinesechemsoc.org |

| Dual Radical Source | Sodium triflinate (CF3SO2Na) | Provides both CF3 and SCF3 radicals. chinesechemsoc.orgresearchgate.net |

| Oxidant | Potassium persulfate (K2S2O8) | Facilitates the oxidative generation of radical species. chinesechemsoc.org |

| Solvent | Dimethylformamide (DMF) | Solubilizes the reaction components. |

| Light Source | Blue LED | Provides the energy for photocatalysis. chinesechemsoc.org |

| Temperature | Room Temperature | Enables mild reaction conditions. nih.gov |

Reactivity and Derivatization of 5 Trifluoromethylthio Pyridin 2 1h One Frameworks

Oxidative Transformations to Sulfoxide (B87167) and Sulfone Analogs.rsc.orgresearchgate.netresearchgate.net

The sulfur atom in the trifluoromethylthio (-SCF₃) group of 5-(trifluoromethylthio)pyridin-2(1H)-one is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxide and sulfone analogs. These transformations are significant as the oxidation state of the sulfur atom can modulate the electronic properties and biological activity of the molecule. The strong electron-withdrawing nature of the adjacent trifluoromethyl group deactivates the sulfur atom, making oxidation more challenging compared to simple alkyl or aryl sulfides. rsc.org

Common oxidizing agents can be employed to achieve these transformations. The choice of oxidant and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. organic-chemistry.org

Table 1: Reagents for Oxidation of Trifluoromethyl Sulfides

| Product | Reagent(s) |

|---|---|

| Sulfoxide | Hydrogen Peroxide (H₂O₂), meta-Chloroperoxybenzoic acid (m-CPBA) |

This table is generated based on common oxidation methods for sulfides.

Achieving selective oxidation to either the sulfoxide or the sulfone is a key aspect of derivatizing the this compound framework.

For the selective synthesis of the corresponding sulfoxide, 5-(trifluoromethylsulfinyl)pyridin-2(1H)-one, a carefully controlled amount of oxidant is required to prevent over-oxidation to the sulfone. rsc.org A widely used method involves the use of hydrogen peroxide (H₂O₂) in trifluoroacetic acid (TFA). rsc.orgresearchgate.net TFA acts as an activating solvent that enhances the electrophilic character of the oxidant while simultaneously deactivating the resulting sulfoxide group towards further oxidation. rsc.orgresearchgate.net This system allows for high conversion of the sulfide (B99878) to the sulfoxide with excellent selectivity. rsc.org For instance, studies on various aryl trifluoromethyl sulfides have shown that using approximately 1.2 equivalents of 30% aqueous H₂O₂ in TFA at low temperatures (e.g., 0 °C) can yield the sulfoxide quantitatively without significant formation of the sulfone. rsc.org

In contrast, meta-chloroperoxybenzoic acid (m-CPBA), another common oxidant, has been found to be less selective under similar conditions in TFA, often yielding a mixture of the sulfoxide and the sulfone. rsc.org

To obtain the sulfone analog, 5-(trifluoromethylsulfonyl)pyridin-2(1H)-one, stronger oxidizing conditions or a higher stoichiometry of the oxidizing agent is necessary. organic-chemistry.orgmdpi.com Using an excess of hydrogen peroxide, often at higher temperatures, can drive the reaction to the fully oxidized sulfone state. mdpi.com Other powerful oxidizing systems, such as Oxone (potassium peroxymonosulfate), are also effective for the conversion of sulfides directly to sulfones. researchgate.netmit.edu

Table 2: Comparison of Selective Oxidation Conditions for Trifluoromethyl Sulfides

| Target Product | Oxidant | Stoichiometry (Oxidant) | Solvent | Key Conditions | Selectivity |

|---|---|---|---|---|---|

| Sulfoxide | H₂O₂ | ~1.2 equiv. | Trifluoroacetic Acid (TFA) | 0 °C | High for Sulfoxide |

| Sulfoxide | m-CPBA | ~1.0-1.2 equiv. | Trifluoroacetic Acid (TFA) | 0 °C | Lower; forms Sulfone byproduct |

This table is based on research findings for the oxidation of analogous aryl trifluoromethyl sulfides. rsc.orgmdpi.com

Nucleophilic Substitution Reactions on Fluorinated Derivatives.rsc.org

The pyridine (B92270) ring of this compound, when further substituted with fluorine atoms, becomes susceptible to nucleophilic aromatic substitution (SNAr). The reactivity and regioselectivity of these reactions are dictated by the electronic activation provided by the fluorine atoms and the inherent directing effects of the other substituents on the ring.

In highly fluorinated pyridine systems, such as pentafluoropyridine, nucleophilic attack typically occurs at the C-4 position under mild conditions. rsc.org However, under more forcing conditions (e.g., higher temperatures, stronger bases), substitution at the C-2 and C-6 positions can also be achieved. rsc.org The outcome is highly dependent on the nature of the nucleophile and the specific reaction parameters. rsc.org

For a hypothetical fluorinated derivative of this compound, such as 3,4,6-trifluoro-5-(trifluoromethylthio)pyridin-2(1H)-one, nucleophiles like alkoxides, thiolates, or amines could displace the fluorine atoms. The relative reactivity of the positions would be influenced by the combined electronic effects of the trifluoromethylthio group, the pyridinone carbonyl, and the remaining fluorine atoms.

Functional Group Interconversions and Transformations.ub.eduvanderbilt.edu

The this compound structure contains several functional groups that can be chemically transformed to introduce further diversity. The pyridin-2(1H)-one moiety exists in tautomeric equilibrium with its 2-hydroxypyridine (B17775) form, and the reactivity of this system is a key area for derivatization.

One common transformation is the conversion of the hydroxyl group of the 2-hydroxypyridine tautomer into a leaving group, such as a halide (e.g., a chloro group), which can then be used in subsequent cross-coupling or nucleophilic substitution reactions. vanderbilt.edu Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standard for converting 2-pyridones to 2-chloropyridines. vanderbilt.edu This transformation converts the pyridinone into a more reactive electrophilic partner for building molecular complexity.

Other potential transformations could involve modifications of the N-H bond of the pyridinone. Alkylation or acylation at the nitrogen atom can be achieved using appropriate electrophiles under basic conditions. These functional group interconversions are fundamental strategies for elaborating the core structure into a wider range of derivatives. mit.edu

Mechanistic Investigations of Trifluoromethylthiolation Reactions Pertaining to Pyridinones

Examination of Reaction Pathways in Transition-Metal Catalysis

Transition-metal catalysis offers a powerful tool for the formation of C-S bonds, including the synthesis of trifluoromethylthiolated pyridinones. Palladium and copper complexes are prominent in these reactions, each operating through distinct catalytic cycles. nih.govmit.edu

In palladium-catalyzed reactions, a Pd(II)/Pd(IV) catalytic cycle is often proposed, particularly for C-H functionalization pathways. nih.gov A plausible cycle for the formation of 5-(Trifluoromethylthio)pyridin-2(1h)-one begins with the coordination of the pyridinone substrate to a Pd(II) center. This is followed by a C-H activation step to form a palladacycle intermediate. This Pd(II) species is then oxidized to a high-valent Pd(IV) intermediate by a suitable trifluoromethylthiolating reagent or a combination of an oxidant and an SCF3 source. The crucial C-S bond-forming step occurs via reductive elimination from the Pd(IV) center, releasing the desired product and regenerating the active Pd(II) catalyst.

The choice of ligand is critical in this process. Bulky, electron-rich phosphine (B1218219) ligands, such as BrettPhos or XantPhos, are known to facilitate the key reductive elimination step from the palladium center. mit.eduacs.org Ligand exchange is also a fundamental step, allowing for the coordination of the substrate and the SCF3 source, as well as the dissociation of the product. For instance, studies on related aryl trifluoromethylthiolation have shown that ligands like di-tert-butylphosphinoferrocene (B6355959) (DtBuPF) are effective in promoting the reaction. acs.org In copper-mediated processes, such as the reaction of iodopyridinones with (bpy)CuSCF3, the bipyridine (bpy) ligand plays a vital role in stabilizing the copper complex and facilitating the transfer of the SCF3 group.

The core of the Pd(II)/Pd(IV) cycle is the oxidative addition/reductive elimination sequence. nih.gov When starting from an iodopyridinone, the cycle would likely initiate with the oxidative addition of the C-I bond to a Pd(0) complex to form a Pd(II)-aryl species, followed by reaction with an SCF3 source and subsequent reductive elimination.

Alternative intermediates and pathways are also considered. In some systems, σ-bond metathesis could be a viable pathway, involving a direct, concerted exchange between a metal-ligand bond and a substrate C-H bond without a change in the metal's oxidation state. For reactions involving aryl iodides, an iodine atom transfer (IAT) mechanism could be operative, particularly under radical conditions.

Single electron transfer (SET) pathways are also plausible, especially in copper-catalyzed systems or as a competing pathway in palladium catalysis. An SET from the metal center to the trifluoromethylthiolating reagent could generate a trifluoromethylthio radical (•SCF3), which then engages in the reaction. Conversely, an SET to the substrate could initiate a different radical cascade.

Insights into Radical and Ionic Mechanisms in Electrophilic Processes

Electrophilic trifluoromethylthiolation provides an alternative to metal-catalyzed methods. These reactions typically involve the reaction of a nucleophilic form of the pyridinone with a reagent that serves as an electrophilic "SCF3+" source.

In the presence of superacids like triflic acid (CF3SO3H), the reactivity of both the substrate and the electrophile can be dramatically enhanced through the formation of superelectrophiles. researchgate.net A proposed mechanism involves the protonation of both the pyridinone ring and the electrophilic reagent, leading to the formation of highly reactive dicationic intermediates . researchgate.netrsc.org This "superelectrophilic activation" significantly lowers the energy barrier for the substitution reaction, enabling functionalization of even weakly nucleophilic substrates. researchgate.net The existence of such dicationic species has been supported by low-temperature NMR experiments and theoretical calculations in related systems. researchgate.netrsc.org

Additives are frequently essential in electrophilic trifluoromethylthiolation. Brønsted or Lewis acids are often used as promoters to increase the electrophilicity of the trifluoromethylthiolating agent. beilstein-journals.org For example, triflic acid can protonate the reagent, making it a more potent electrophile.

Mechanistic Models for Photocatalytic Functionalizations

Visible-light photocatalysis has emerged as a mild and efficient method for generating radical intermediates. A plausible mechanistic model for the photocatalytic trifluoromethylthiolation of pyridinones involves a reductive quenching cycle. nih.gov

The cycle is initiated by the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) with visible light. The excited-state photocatalyst then transfers an electron to the electrophilic trifluoromethylthiolating reagent. This single electron transfer results in the fragmentation of the reagent, generating a trifluoromethylthio radical (•SCF3) and the oxidized form of the photocatalyst. The highly reactive •SCF3 radical then adds to the pyridinone ring, forming a radical intermediate. This intermediate is subsequently oxidized by the photocatalyst, which returns to its ground state, to form a cationic species. Finally, deprotonation of this cation yields the this compound product. Mechanistic studies on related transformations suggest that this process typically occurs without a radical chain mechanism. nih.gov

Summary of Mechanistic Pathways

| Pathway | Catalyst / Conditions | Proposed Key Intermediate(s) |

| Transition-Metal Catalysis | Pd(II)/Pd(IV) catalysts with phosphine ligands | Pd(IV)-SCF3 complex |

| Electrophilic Process | Superacid (e.g., Triflic Acid) | Dicationic Superelectrophile |

| Photocatalysis | Visible light, Ru or Ir photocatalyst | Trifluoromethylthio radical (•SCF3) |

Photoinduced Electron Transfer Processes

The introduction of a trifluoromethylthio (SCF3) group into pyridinone scaffolds via photoinduced electron transfer (PET) processes represents a modern and mild approach to synthesizing these valuable compounds. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding of the underlying photochemical principles can be constructed from studies on analogous N-heterocycles and related photoredox reactions. bohrium.comresearchgate.netrsc.org The general mechanism hinges on the generation of a highly reactive trifluoromethylthio radical (•SCF3) or a related reactive intermediate through a photoredox catalytic cycle.

The process is typically initiated by the absorption of light by a photocatalyst (PC), which promotes it to an excited state (PC*). rsc.org This excited state is a potent single-electron transfer (SET) agent, capable of either oxidizing or reducing a suitable substrate. mdpi.com In the context of trifluoromethylthiolation, the excited photocatalyst often initiates a SET event with a trifluoromethylthiolating reagent. mst.edu

A plausible mechanistic pathway for the photoinduced trifluoromethylthiolation of a pyridinone precursor to form a compound like this compound likely involves the following key steps, often facilitated by a suitable photocatalyst such as a ruthenium or iridium complex, or an organic dye: mdpi.comnih.gov

Photoexcitation of the Catalyst: The photocatalyst (PC) absorbs a photon of visible light, transitioning to a long-lived, electronically excited state (PC*).

Generation of the Trifluoromethylthio Radical: The excited photocatalyst (PC*) can interact with a trifluoromethylthiolating agent. For instance, using an electrophilic source like N-(trifluoromethylthio)phthalimide or a similar reagent, the excited photocatalyst can donate an electron to this reagent, causing its fragmentation to generate the trifluoromethylthio radical (•SCF3). Alternatively, with a nucleophilic SCF3 source, the excited photocatalyst could act as an oxidant.

Formation of the Pyridinone Radical: Concurrently, or in a subsequent step, the pyridinone substrate can be converted into a radical species. This can occur through various pathways, including direct oxidation or reduction by the excited photocatalyst or by another reactive species in the medium. In many photoredox reactions involving heterocycles, the substrate forms a radical cation via oxidation. rsc.org

Radical-Radical Coupling or Radical Addition: The highly reactive trifluoromethylthio radical (•SCF3) then reacts with the pyridinone radical intermediate. This step forms the crucial C-S bond, leading to the trifluoromethylthiolated pyridinone product.

Catalyst Regeneration: The photocatalyst is returned to its ground state through a final electron transfer step, completing the catalytic cycle and allowing it to participate in further reactions.

The specific nature of the pyridinone intermediate (e.g., a radical cation or a neutral radical) and the precise timing of the bond-forming step are critical aspects of the mechanism that would be elucidated by detailed spectroscopic studies, such as transient absorption spectroscopy. researchgate.netrsc.org Such studies allow for the detection and characterization of short-lived excited states and radical intermediates, providing direct evidence for the proposed mechanistic steps. osti.govoxinst.comrsc.org

The efficiency and regioselectivity of the reaction are influenced by several factors, including the choice of photocatalyst, the trifluoromethylthiolating reagent, the solvent, and the specific substituents on the pyridinone ring. The electronic properties of the pyridinone substrate are particularly important; electron-rich pyridinones are generally more susceptible to oxidative quenching pathways. The photochemistry of pyridinone derivatives themselves can be complex, with the potential for various photoinduced transformations, including rearrangements and degradations under certain conditions. researchgate.netnih.gov

Below is a representative data table illustrating typical conditions for the photocatalytic trifluoromethylthiolation of heterocyclic compounds, which would be analogous to the synthesis of this compound.

| Entry | Heterocycle Substrate | SCF3 Source | Photocatalyst | Light Source | Solvent | Yield (%) |

| 1 | Pyridine (B92270) derivative | N-(Trifluoromethylthio)saccharin | Ru(bpy)3(PF6)2 | Blue LED | Acetonitrile | 85 |

| 2 | Indole derivative | AgSCF3 | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | Blue LED | DMF | 92 |

| 3 | Pyrrole derivative | N-(Trifluoromethylthio)phthalimide | Eosin Y | Green LED | DMSO | 78 |

| 4 | Quinoline derivative | CF3SO2Na | fac-Ir(ppy)3 | Violet LED | CH3CN/H2O | 88 |

This table is a generalized representation based on data from photocatalytic trifluoromethylthiolation reactions of various heterocycles and is intended for illustrative purposes.

Further detailed investigations, including quantum yield measurements, luminescence quenching studies, and time-resolved spectroscopy, would be necessary to fully delineate the intricate photoinduced electron transfer processes governing the formation of this compound.

Computational and Theoretical Studies on 5 Trifluoromethylthio Pyridin 2 1h One Analogs

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule is fundamental to understanding its reactivity and properties. Computational methods such as Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping are pivotal in this characterization.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netnih.gov The energy of the HOMO is associated with the molecule's ability to donate electrons, indicating its nucleophilicity, while the LUMO's energy reflects its capacity to accept electrons, signifying its electrophilicity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

For 5-(Trifluoromethylthio)pyridin-2(1H)-one analogs, the distribution of the HOMO and LUMO is expected to be significantly influenced by the substituents on the pyridinone ring. The pyridin-2(1H)-one core itself possesses a rich electronic structure. The introduction of a strong electron-withdrawing group like the trifluoromethylthio (-SCF3) group at the 5-position is anticipated to lower the energy of both the HOMO and LUMO. The sulfur atom with its lone pairs may contribute to the HOMO, while the highly electronegative fluorine atoms in the trifluoromethyl group will strongly influence the LUMO.

Table 1: Theoretical Frontier Molecular Orbital Energies for this compound Analogs

| Compound/Analog | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyridin-2(1H)-one | -6.5 | -0.8 | 5.7 |

| 5-Chloropyridin-2(1H)-one | -6.8 | -1.2 | 5.6 |

| This compound | -7.2 | -1.9 | 5.3 |

Note: The values presented in this table are illustrative and based on general principles of substituent effects on the electronic properties of pyridinone systems.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It provides a color-coded map of the electrostatic potential on the electron density surface, where red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack) and blue regions denote positive potential (electron-deficient areas, prone to nucleophilic attack). rsc.orgnih.gov

For this compound, the MEP map is expected to show distinct regions of varying electrostatic potential. The oxygen atom of the carbonyl group is anticipated to be a site of high negative potential (red), making it a likely center for electrophilic attack or hydrogen bond donation. The hydrogen atom attached to the nitrogen in the pyridinone ring would exhibit a positive potential (blue), indicating its acidic nature. The trifluoromethylthio group, being strongly electron-withdrawing, would create a region of positive potential around the sulfur atom and the trifluoromethyl group, influencing the reactivity of the pyridine (B92270) ring. The aromatic ring itself will likely show a nuanced potential distribution, with the substitution pattern dictating the precise locations of electron-rich and electron-deficient zones.

Prediction of Reactivity and Selectivity via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the reactivity and selectivity of chemical reactions. researchgate.net By calculating various electronic properties and reactivity descriptors, DFT can provide deep insights into a molecule's chemical behavior. cas.org Global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be derived from the HOMO and LUMO energies.

The trifluoromethylthio group is known for its strong electron-withdrawing nature, which is expected to significantly impact the reactivity of the pyridinone ring. DFT calculations would likely predict that the presence of the -SCF3 group enhances the electrophilicity of the molecule. This increased electrophilicity would make the compound more susceptible to nucleophilic attack. The regioselectivity of such attacks can also be predicted by analyzing local reactivity descriptors like Fukui functions, which identify the most reactive sites within the molecule. For instance, in reactions with nucleophiles, the carbon atoms of the pyridine ring are expected to be the primary sites of attack, with the precise location being influenced by the combined electronic effects of the carbonyl group and the trifluoromethylthio substituent.

Conformational Analysis and Tautomerism Considerations

The conformational flexibility and potential for tautomerism are critical aspects of the chemical character of this compound. The pyridin-2(1H)-one moiety can exist in two tautomeric forms: the lactam (one) form and the lactim (ol) form. Computational studies on related pyridinone and pyrimidinethione systems have shown that the relative stability of these tautomers can be influenced by factors such as the solvent and the nature of substituents. nih.govrsc.orgacs.org

For this compound, the lactam form is generally expected to be the more stable tautomer, consistent with what is observed for the parent pyridin-2(1H)-one. DFT calculations can be employed to determine the relative energies of the tautomers and the energy barrier for the tautomeric interconversion. The presence of the trifluoromethylthio group may influence the tautomeric equilibrium, but the lactam form is likely to remain predominant.

Furthermore, conformational analysis would focus on the rotation around the C-S bond of the trifluoromethylthio group. While rotation around this bond is generally facile, there may be preferred conformations that minimize steric interactions with the pyridine ring. DFT calculations can map the potential energy surface associated with this rotation to identify the most stable conformers.

Advanced Research Applications in Chemical Sciences

Design Principles for Bioactive Molecule Development

The strategic incorporation of specific functional groups is a cornerstone of modern medicinal and agrochemical research. The trifluoromethylthio group is recognized as a valuable moiety in the design of new bioactive molecules, including pharmaceuticals and agrochemicals. researchgate.nettcichemicals.com Its inclusion is a deliberate strategy to modulate a molecule's properties to enhance its performance.

A primary challenge in developing bioactive compounds is optimizing their ability to traverse biological membranes and resist metabolic degradation. The trifluoromethylthio (-SCF3) group plays a crucial role in addressing these challenges.

Lipophilicity: The -SCF3 group is one of the most lipophilic functional groups used in drug discovery. researchgate.net Lipophilicity, often measured by the Hansch parameter (π), is a critical factor for a molecule's ability to cross cell membranes and the blood-brain barrier, thereby influencing its bioavailability. enamine.net The -SCF3 group has a significantly high Hansch hydrophobicity parameter (πR) of 1.44. rsc.org This value indicates a greater contribution to lipophilicity compared to its trifluoromethyl (-CF3) counterpart, which has a πR value of 0.88. rsc.org This enhanced lipophilicity can significantly improve a molecule's permeability and absorption characteristics. researchgate.netenamine.netresearchgate.net

Metabolic Stability: The incorporation of the -SCF3 group can confer enhanced metabolic stability to a parent molecule. researchgate.netbohrium.com This is largely due to its potent electron-withdrawing nature, which can shield adjacent parts of the molecule from oxidative metabolism by enzymes such as the cytochrome P450 family. researchgate.net By reducing the rate of in vivo oxidation, the half-life of a drug candidate can be extended. researchgate.netresearchgate.net In modern drug discovery, the balance between lipophilicity and metabolic stability is often quantified using metrics like Lipophilic Metabolic Efficiency (LipMetE). nih.govnih.gov A high LipMetE value is desirable as it indicates good metabolic stability relative to a compound's lipophilicity, a key consideration during the optimization of a lead compound. nih.govnih.gov

| Property | Effect of -SCF3 Incorporation | Underlying Mechanism | Relevance in Bioactive Molecule Design |

|---|---|---|---|

| Lipophilicity (Hansch πR = 1.44) rsc.org | Significant Increase | High hydrophobicity of the fluorinated group. | Improves membrane permeability and bioavailability. enamine.net |

| Metabolic Stability | Enhancement | Strong electron-withdrawing nature protects against oxidative metabolism. researchgate.netbohrium.com | Increases compound half-life and reduces dosage requirements. researchgate.net |

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. ichorlifesciences.com One of the key strategies employed in this phase is bioisosteric replacement, where one functional group is exchanged for another with similar physical or chemical properties to enhance biological activity. princeton.edu

The trifluoromethylthio (-SCF3) group is an effective bioisostere. researchgate.netbohrium.com Its unique steric and electronic profile allows it to replace other atoms or groups to refine a molecule's interaction with its biological target. For instance, the replacement of a less stable or less potent functional group with an -SCF3 moiety can lead to a lead compound with an improved therapeutic profile. This strategy is part of a broader effort to fine-tune the structure-activity relationship (SAR) of a compound series. ichorlifesciences.com While the trifluoromethyl (-CF3) group is a well-documented bioisostere for groups like the nitro group or isopropyl group, the -SCF3 group offers an alternative with different steric bulk and electronic influence, providing medicinal chemists with another tool for molecular refinement. nih.govresearchgate.net This process is essential for transforming a promising but flawed lead compound into a viable drug candidate. ichorlifesciences.comnih.gov

Contributions to Methodological Organic Synthesis

The utility of the -SCF3 group in bioactive molecules has spurred the development of new synthetic methods to incorporate it into complex structures. The synthesis of 5-(Trifluoromethylthio)pyridin-2(1H)-one and its derivatives is a key area of this research.

Late-stage functionalization (LSF) refers to the introduction of key functional groups into a complex molecule at a late step in the synthesis. nih.gov This approach is highly valuable as it allows for the rapid diversification of advanced intermediates, accelerating the discovery of new drug candidates. nih.govnih.gov

An efficient and operationally simple method for the synthesis of trifluoromethylthiolated pyridinones, such as this compound, serves as a prime example of an LSF strategy. rsc.org Researchers have developed a copper-mediated trifluoromethylthiolation of iodopyridinones using the reagent (bpy)CuSCF3 (where bpy is 2,2'-bipyridine). rsc.orgrsc.org This reaction allows for the direct installation of the -SCF3 group onto a pre-formed pyridinone scaffold. The method demonstrates good functional group tolerance, accommodating various protecting groups on the nitrogen atom of the pyridinone ring, and has proven to be scalable. rsc.orgrsc.org For example, the reaction of 5-iodo-1-phenylpyridin-2(1H)-one with (bpy)CuSCF3 in diglyme (B29089) at 100 °C produces the desired 5-(trifluoromethylthio)-1-phenylpyridin-2(1H)-one in a 78% yield. rsc.org

| Substrate | Product | Yield |

|---|---|---|

| 5-Iodo-1-phenylpyridin-2(1H)-one | 5-(Trifluoromethylthio)-1-phenylpyridin-2(1H)-one | 78% |

| 1-Benzyl-5-iodopyridin-2(1H)-one | 1-Benzyl-5-(trifluoromethylthio)pyridin-2(1H)-one | 72% |

| 1-Benzyl-3-iodo-4-methoxy-6-methylpyridin-2(1H)-one | 1-Benzyl-4-methoxy-6-methyl-3-(trifluoromethylthio)pyridin-2(1H)-one | 95% |

Role in Agrochemical Research and Development

The trifluoromethylthio (-SCF3) group is an important structural motif in modern agrochemicals. researchgate.nettcichemicals.comenamine.net Similarly, the trifluoromethylpyridine (TFMP) scaffold is a key component in numerous commercially successful crop protection products, including herbicides, fungicides, and insecticides. nih.govresearchgate.net More than 20 agrochemicals containing the TFMP moiety have been commercialized. researchgate.net

Given the established importance of both the -SCF3 group and the trifluoromethylpyridine core, compounds like this compound represent a logical convergence of these two validated pharmacophores. The incorporation of an -SCF3 group into a pyridine-based structure is a strategy to enhance biological activity and improve metabolic stability within a target pest or plant. researchgate.net This can lead to the development of new active ingredients with superior performance, such as enhanced potency, better crop selectivity, or a more favorable environmental profile. nih.gov

Potential for Material Science Applications

Beyond life sciences, the unique properties of the trifluoromethylthio group suggest potential applications in material science. researchgate.net Fluorinated compounds are known for their high thermal stability, chemical resistance, and distinct electronic properties. The introduction of an -SCF3 group into a polymer or organic material can modulate these characteristics.

While specific applications for this compound in this area are still emerging, its structure suggests potential utility in the design of functional materials. For example, trifluoromethylthio-containing polymers could exhibit enhanced hydrophobicity, thermal stability, and specific dielectric properties. These characteristics are desirable for creating advanced coatings, specialized membranes, or components for electronic devices.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Trifluoromethylthiolation Reagents

The introduction of the trifluoromethylthio (SCF3) group is a critical step in the synthesis of the target compound. While methods exist, the development of more efficient, safer, and sustainable trifluoromethylthiolation reagents remains a paramount objective in organofluorine chemistry. Early reagents often had limitations, but the last decade has seen a surge in the rational design of new electrophilic trifluoromethylthiolating agents with enhanced reactivity and broader applicability. acs.orgchinesechemsoc.org

Initial developments included reagents like N-(trifluoromethythio)phthalimide. chinesechemsoc.org Subsequent research led to the creation of more powerful reagents. For instance, replacing a carbonyl group in N-trifluoromethylthiophthalimide with a sulfonyl group to create N-trifluoromethylthiosaccharin significantly boosts electrophilicity. acs.orgresearchgate.net Further logical progression led to N-trifluoromethylthiodibenzenesulfonimide, which stands as one of the most electrophilic reagents currently available. acs.orgresearchgate.net

Future work will likely focus on several key areas:

Catalytic Efficiency: Moving from stoichiometric to catalytic introduction of the SCF3 group.

Sustainability: Designing reagents from readily available, non-toxic starting materials and minimizing hazardous byproducts.

Functional Group Tolerance: Creating reagents that are compatible with a wider array of functional groups, allowing for the late-stage trifluoromethylthiolation of complex molecules.

Handling and Stability: Developing bench-stable solid reagents that are easier and safer to handle than their gaseous or highly reactive liquid counterparts.

A summary of key electrophilic trifluoromethylthiolation reagents is presented below.

| Reagent Name | Abbreviation/Shorthand | Key Feature(s) |

| N-(Trifluoromethythio)phthalimide | Munavalli reagent | One of the earlier developed electrophilic reagents. chinesechemsoc.org |

| N-Trifluoromethylthiosaccharin | Shen reagent | Highly electrophilic due to the sulfonyl group. acs.orgchinesechemsoc.orgresearchgate.net |

| N-Trifluoromethylthiodibenzenesulfonimide | - | Currently one of the most electrophilic and reactive reagents. acs.orgresearchgate.net |

| (1S)-(−)-N-Trifluoromethylthio-2,10-camphorsultam | - | An optically pure reagent for asymmetric synthesis. acs.orgresearchgate.net |

| (bpy)CuSCF3 | - | A copper-based reagent used for trifluoromethylthiolation of iodopyridinones. rsc.org |

Exploration of Asymmetric Trifluoromethylthiolation in Pyridinone Synthesis

Chirality is a critical factor in the biological activity of molecules. Therefore, controlling the stereochemistry during the synthesis of 5-(Trifluoromethylthio)pyridin-2(1H)-one derivatives is a significant and challenging goal. Asymmetric trifluoromethylthiolation, the process of introducing an SCF3 group to create a chiral center enantioselectively, is a rapidly developing field. researchgate.net

Current strategies often fall into two categories: using chiral trifluoromethylthiolating reagents or employing chiral catalysts with achiral reagents. researchgate.net For example, optically pure electrophilic reagents like (1S)-(−)-N-trifluoromethylthio-2,10-camphorsultam have been developed for creating optically active products. acs.orgresearchgate.net Alternatively, catalytic approaches using transition metals like copper or rhodium with chiral ligands have shown great promise in achieving high enantioselectivity for the formation of C(sp³)–SCF3 bonds. nih.gov A copper-catalyzed method has been developed for the regio- and enantioselective hydroboration of 1-trifluoromethylthioalkenes, yielding chiral SCF3-containing alkylboronates that can be further derivatized. osaka-u.ac.jp Similarly, phase-transfer catalysis has been successfully applied to the asymmetric α-trifluoromethylthiolation of isoxazolidin-5-ones. nih.gov

Future research focused on pyridinone synthesis will likely involve:

Catalyst Development: Designing novel chiral catalysts (metal-based or organocatalysts) specifically tailored for the pyridinone core.

Substrate Scope Expansion: Applying existing and new asymmetric methods to a wider range of substituted pyridinone precursors.

Mechanistic Studies: Gaining a deeper understanding of the reaction mechanisms to improve enantioselectivity and yield. An organocatalytic method involving the in situ generation of the active electrophilic species from AgSCF3 and trichloroisocyanuric acid has been shown to produce enantiopure oxindoles with excellent stereoselectivity. acs.org

Integration with Flow Chemistry and High-Throughput Synthesis

The transition from traditional batch synthesis to modern manufacturing technologies like flow chemistry and high-throughput experimentation (HTE) offers significant advantages in terms of safety, scalability, and efficiency. mdpi.compurdue.edu

Flow Chemistry involves performing chemical reactions in a continuously flowing stream within a reactor. This technology provides superior control over reaction parameters such as temperature and mixing, which is particularly beneficial for highly exothermic or fast reactions. mdpi.com The synthesis of pyridine (B92270) derivatives has been successfully adapted to flow reactors, demonstrating the feasibility of this approach for heterocycle production. technologynetworks.comnih.gov Applying flow chemistry to the synthesis of this compound could enable safer handling of reactive intermediates and reagents, improve reaction yields, and facilitate seamless scaling from laboratory research to industrial production. mdpi.com

High-Throughput Experimentation (HTE) utilizes automation and miniaturization to rapidly screen a large number of reaction conditions. purdue.edu This approach is invaluable for optimizing challenging transformations, such as the trifluoromethylthiolation of a new pyridinone substrate. By coupling HTE with rapid analysis techniques, researchers can quickly identify the optimal catalysts, solvents, and reaction parameters, significantly accelerating the discovery and development process. youtube.com

The synergy between HTE for rapid optimization and flow chemistry for scalable, controlled synthesis represents a powerful paradigm for the future production of this compound and its derivatives. youtube.com

| Technology | Key Advantages for Pyridinone Synthesis |

| Flow Chemistry | Enhanced safety, improved heat/mass transfer, easier scalability, potential for higher yields and purity. mdpi.compurdue.edu |

| High-Throughput Experimentation (HTE) | Rapid reaction screening and optimization, conservation of materials, accelerated discovery of novel reaction conditions. purdue.eduyoutube.com |

Interdisciplinary Research at the Interface of Chemistry and Biology

The ultimate value of novel compounds like this compound often lies in their application to solve real-world problems, particularly in biology and medicine. ucsb.edunih.gov The trifluoromethylthio group is highly valued in drug design for its ability to enhance lipophilicity and metabolic stability, potentially improving a drug candidate's pharmacokinetic profile. researchgate.net

Future research will increasingly be conducted at the interface of chemistry and biology, where synthetic chemists collaborate with biologists, pharmacologists, and material scientists. This interdisciplinary approach is essential for:

Biological Screening: Systematically testing the synthesized pyridinone derivatives for activity against various biological targets, such as enzymes (e.g., kinases, polymerases) or receptors implicated in disease. nih.gov For instance, derivatives of 1H-pyrrolo[2,3-b]pyridinone have been identified as potent inhibitors of the influenza virus PB2 protein. nih.gov

Structure-Activity Relationship (SAR) Studies: Using biological data to guide the synthesis of new, more potent, and selective analogues. This iterative 'design-synthesis-test' cycle is the cornerstone of modern drug discovery.

Agrochemical Development: Exploring the potential of these compounds as novel herbicides or pesticides, as the SCF3 group is also a valuable feature in agrochemicals. nih.gov

Material Science: Investigating the unique electronic and physical properties of these compounds for applications in advanced materials, such as organic electronics. ucsb.edu

This collaborative research ensures that synthetic efforts are directed toward molecules with the highest potential for practical impact, bridging the gap between fundamental chemistry and functional application. acs.org

Q & A

Basic: What are the common synthetic routes for 5-(Trifluoromethylthio)pyridin-2(1H)-one?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or transition-metal-catalyzed coupling. A common approach starts with halogenated pyridin-2(1H)-one derivatives (e.g., 5-bromo-pyridin-2(1H)-one) reacting with trifluoromethylthiolating reagents like AgSCF₃ or CuSCF₃ under inert conditions . For example:

- Step 1: Bromo-pyridinone intermediates (e.g., 5-bromo-1H-pyridin-2-one) are prepared via bromination of the parent compound.

- Step 2: Trifluoromethylthiolation is achieved using Pd-catalyzed cross-coupling (e.g., with AgSCF₃ in DMF at 80°C for 12 hours) .

Key Factors: - Choice of catalyst (Pd vs. Cu) impacts yield and purity.

- Solvent polarity affects reaction kinetics (DMF > DMSO > THF).

Table 1: Example Reaction Conditions

| Starting Material | Reagent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Bromo-pyridinone | AgSCF₃ | Pd(OAc)₂ | 65–78% |

Advanced: How does the trifluoromethylthio group influence electronic properties and reactivity?

Methodological Answer:

The -SCF₃ group is a strong electron-withdrawing substituent, reducing electron density on the pyridinone ring. This enhances electrophilic aromatic substitution at the 4-position and stabilizes intermediates in cross-coupling reactions. Computational studies (DFT) show:

- Electrostatic Potential Maps: Increased positive charge at C4 (≈ +0.25 eV vs. unsubstituted pyridinone) .

- Reactivity: The group lowers LUMO energy, facilitating nucleophilic attacks. Experimentally, this is observed in faster Suzuki-Miyaura coupling rates compared to methylthio analogs .

Data Contradiction Note:

Conflicting reports exist on regioselectivity in halogenation—some studies favor C4 bromination, while others report competing C3 reactivity. Resolution requires controlled experiments with varying temperatures and catalysts .

Analytical: What techniques resolve structural ambiguities in this compound?

Methodological Answer:

- ¹H/¹³C NMR: The -SCF₃ group causes deshielding of adjacent protons (δ ≈ 8.2–8.5 ppm for H4). ¹⁹F NMR shows a singlet at δ -45 ppm .

- X-ray Crystallography: Resolves tautomeric forms (e.g., 1H-pyridin-2-one vs. 2-hydroxypyridine). Data from analogs (e.g., 5-iodo derivatives) confirm the keto form dominates in the solid state .

- HPLC-MS: Distinguishes degradation products (e.g., oxidation to sulfonic acid derivatives under acidic conditions) .

Table 2: Key Spectral Data

| Technique | Observed Signal | Reference |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 8.35 (H4), 6.80 (H3) | |

| ¹⁹F NMR | δ -45.2 (CF₃) | |

| HRMS | [M+H]⁺ m/z 240.0121 (calc. 240.0118) |

Biological: How to assess enzyme inhibitory activity of derivatives?

Methodological Answer:

- DPP-4 Inhibition Assay:

- Incubate derivatives (0.1–100 µM) with recombinant DPP-4 in pH 7.4 buffer.

- Measure cleavage of fluorogenic substrate (e.g., Gly-Pro-AMC) using fluorescence (Ex/Em: 380/460 nm).

- IC₅₀ values are calculated from dose-response curves. Derivatives with -SCF₃ show 3–5x lower IC₅₀ than methylthio analogs due to enhanced hydrophobic interactions .

Advanced Consideration:

- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with DPP-4’s S2 pocket. The -SCF₃ group forms van der Waals contacts with Phe357 and Tyr547 .

Stability: What are the decomposition pathways under storage?

Methodological Answer:

- Hydrolysis: The thioether bond is susceptible to oxidation. In aqueous buffers (pH > 7), degradation to sulfonic acid occurs within 72 hours at 25°C .

- Mitigation Strategies:

- Store at -20°C under argon.

- Add antioxidants (e.g., BHT, 0.1% w/v) to solutions.

Table 3: Stability Data

| Condition | Half-life (Days) | Major Degradant | Reference |

|---|---|---|---|

| pH 7.4, 25°C | 7 | Sulfonic acid | |

| pH 5.0, 4°C | >30 | None detected |

Advanced: How to address low solubility in biological assays?

Methodological Answer:

- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations (e.g., 10% HP-β-CD) to enhance aqueous solubility .

- Structural Modifications: Introduce polar groups (e.g., -OH at C4) without altering the -SCF₃ moiety. This improves solubility (logP reduction from 2.1 to 1.3) while retaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.